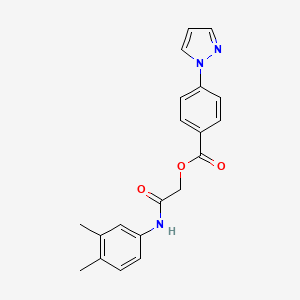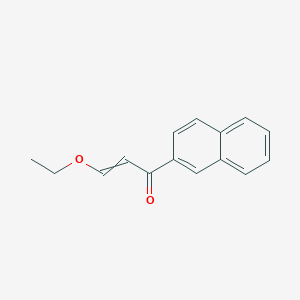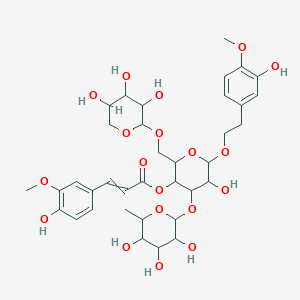
Isoangoroside C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoangoroside C is a phenylpropanoid glycoside isolated from the roots of Scrophularia scorodonia . It is a complex molecule with the structure 3-hydroxy-4-methoxy-β-phenylethoxy-O-α-ʟ-arabinopyranosyl-(1→6)α ʟ-rhamnopyranosyl-(l→3)-4-O-Z-feruloyl-β-ᴅ-glucopyranoside . This compound is part of a larger family of phenylpropanoid glycosides, which are known for their diverse biological activities.
Preparation Methods
Isoangoroside C is typically isolated from natural sources, specifically the roots of Scrophularia scorodonia . The isolation process involves extraction with solvents followed by purification using chromatographic techniques. The structure of this compound is determined based on spectral data . There is limited information available on the synthetic routes and industrial production methods for this compound, as it is primarily obtained from natural sources.
Chemical Reactions Analysis
Isoangoroside C, like other phenylpropanoid glycosides, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the phenylpropanoid structure, potentially altering its biological activity.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isoangoroside C has several scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, which can provide insights into the behavior of phenylpropanoid glycosides.
Biology: In biological research, this compound is investigated for its potential effects on various biological systems.
Medicine: this compound is explored for its potential therapeutic applications.
Industry: In the industrial sector, this compound can be used as a natural antioxidant in food and cosmetic products.
Mechanism of Action
The mechanism of action of Isoangoroside C involves its interaction with various molecular targets and pathways. As an antioxidant, this compound can neutralize free radicals, thereby protecting cells from oxidative stress . It may also modulate inflammatory pathways, reducing inflammation and promoting tissue repair . The exact molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
Isoangoroside C is part of a family of phenylpropanoid glycosides, which includes compounds like angoroside A, angoroside B, and angoroside C . These compounds share a similar core structure but differ in their specific substituents and glycosidic linkages. This compound is unique due to its specific glycosidic linkages and the presence of a feruloyl group . This structural uniqueness contributes to its distinct biological activities compared to other phenylpropanoid glycosides.
Conclusion
This compound is a fascinating compound with diverse biological activities and potential applications in various fields. Its unique structure and reactivity make it an interesting subject for scientific research, and its potential therapeutic benefits highlight its importance in medicine.
Properties
IUPAC Name |
[5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48O19/c1-16-26(41)28(43)30(45)36(52-16)55-33-31(46)35(49-11-10-18-5-8-22(47-2)20(38)12-18)53-24(15-51-34-29(44)27(42)21(39)14-50-34)32(33)54-25(40)9-6-17-4-7-19(37)23(13-17)48-3/h4-9,12-13,16,21,24,26-39,41-46H,10-11,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQXMRBGMLHBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
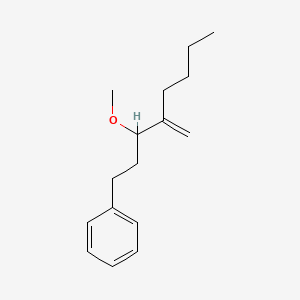
![Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]-](/img/structure/B12518176.png)
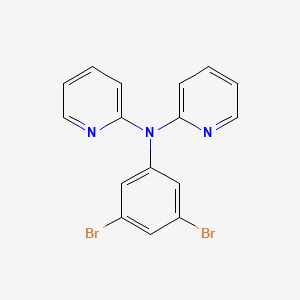
![Phosphine, [2-(phenylseleno)ethyl]-](/img/structure/B12518193.png)
![2-Azabicyclo[2.2.1]heptane-3-thione](/img/structure/B12518206.png)
![5-Isopropyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12518208.png)
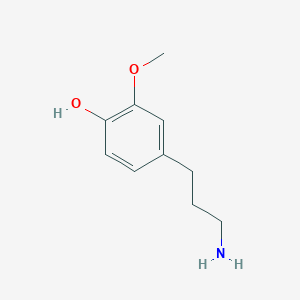
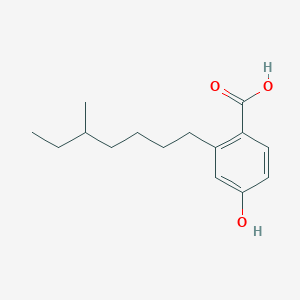
![5-{[3-Chloro-4-(2,3-dihydroxypropoxy)phenyl]methylidene}-3-(2-methylphenyl)-2-(propylimino)-1,3-thiazolidin-4-one](/img/structure/B12518248.png)


